molecular formula C18H19F2N3O3S B2649005 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396849-06-1

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2649005
CAS No.: 1396849-06-1
M. Wt: 395.42
InChI Key: POBXCKMLALZZDB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzenesulfonamide core substituted with difluoromethyl groups and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The piperidine ring is then introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl groups enhance the compound’s stability and bioavailability, making it a potent agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups. The presence of both difluoromethyl and piperidine moieties imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-16-2-1-15(11-17(16)20)27(25,26)22-12-13-5-9-23(10-6-13)18(24)14-3-7-21-8-4-14/h1-4,7-8,11,13,22H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBXCKMLALZZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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